molecular formula C14H23NO10 B13845013 (2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

Cat. No.: B13845013
M. Wt: 365.33 g/mol
InChI Key: NIEBVOWRRSQMQG-IPKGDQBGSA-N
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Description

(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, acetyloxy, hydroxy, and methoxy groups. Its unique configuration and properties make it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups for the hydroxyl and amino functionalities, followed by selective acylation and glycosylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the acetamido group can produce primary amines.

Scientific Research Applications

(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamido and acetyloxy derivatives with comparable structures and functional groups. Examples include:

  • (2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-hydroxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
  • (2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-methoxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

Uniqueness

What sets (2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid apart is its specific configuration and combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C14H23NO10

Molecular Weight

365.33 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9-,10+,11+,12+,14+/m0/s1

InChI Key

NIEBVOWRRSQMQG-IPKGDQBGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@H](COC(=O)C)O)O)(C(=O)O)OC)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O

Origin of Product

United States

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